![molecular formula C24H21N3O3S B7496146 3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7496146.png)
3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide is a complex organic compound that features a sulfonamide group attached to a quinoline and benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of 4-methylbenzenesulfonamide with 2-methylquinoline-4-carboxylic acid, followed by the formation of the benzamide linkage. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline moiety may interact with DNA or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfanilamide share the sulfonamide group and exhibit similar biological activities.
Quinolines: Compounds like quinine and chloroquine have the quinoline structure and are known for their antimalarial properties.
Benzamides: Compounds like metoclopramide and sulpiride share the benzamide structure and are used in medicinal chemistry.
Uniqueness: 3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide is unique due to the combination of sulfonamide, quinoline, and benzamide moieties in a single molecule. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-16-10-12-19(13-11-16)27-31(29,30)20-7-5-6-18(15-20)24(28)26-23-14-17(2)25-22-9-4-3-8-21(22)23/h3-15,27H,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTKSLFOVRJRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
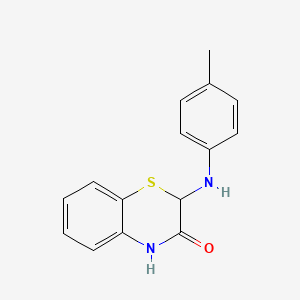
![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
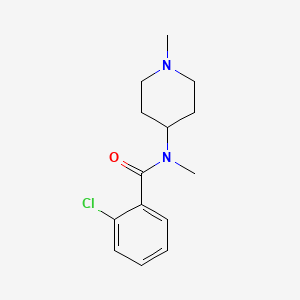
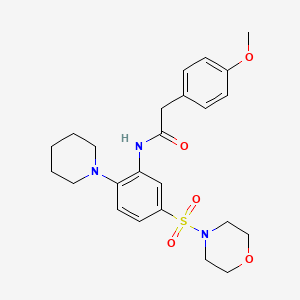
![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)
![5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7496088.png)
![Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7496105.png)
![1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea](/img/structure/B7496108.png)
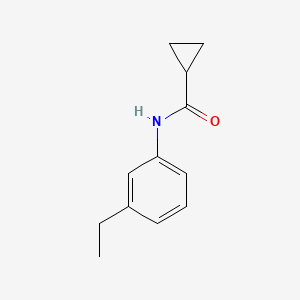
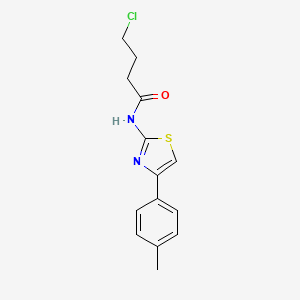
![8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7496133.png)
![4-ethoxy-N-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B7496151.png)
![4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B7496155.png)
